Deltorphin 2 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

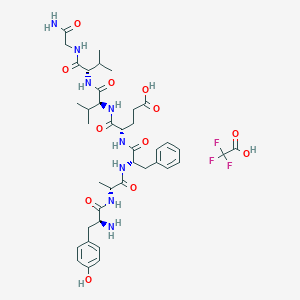

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54N8O10.C2HF3O2/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24;3-2(4,5)1(6)7/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50);(H,6,7)/t22-,26+,27+,28+,31+,32+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWNUZKKWMPYQE-CEULVJOSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H55F3N8O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Origin of Deltorphins: A Technical Guide

Abstract

Deltorphins are a family of naturally occurring heptapeptides that exhibit exceptionally high affinity and selectivity for the δ-opioid receptor. First discovered in the skin of frogs from the genus Phyllomedusa, these peptides have become invaluable tools in opioid research and represent promising leads for the development of novel analgesics with potentially fewer side effects than traditional μ-opioid agonists. This technical guide provides an in-depth overview of the discovery, origin, and biochemical characterization of deltorphin peptides. It includes detailed experimental methodologies for their isolation, purification, and characterization, presents quantitative binding data in a clear, tabular format, and visualizes the key experimental workflows and signaling pathways using Graphviz diagrams.

Discovery and Origin

Deltorphins were first identified in 1989 as endogenous peptides present in the skin secretions of various species of South American tree frogs belonging to the genus Phyllomedusa.[1] These amphibians produce a rich cocktail of bioactive peptides as a chemical defense mechanism. The initial discovery stemmed from research into the skin secretions of Phyllomedusa bicolor and Phyllomedusa sauvagei, which were found to contain peptides with potent opioid activity.[2]

A key structural feature of all deltorphins is the presence of a D-amino acid residue at the second position of the peptide chain. This post-translational modification is crucial for their high affinity and remarkable selectivity for the δ-opioid receptor over the μ- and κ-opioid receptors.[1] The presence of this D-amino acid protects the peptide from degradation by aminopeptidases, thereby increasing its biological half-life.

The primary members of the deltorphin family include:

-

Deltorphin: Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂

-

Deltorphin I (Deltorphin C): Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂

-

Deltorphin II (Deltorphin A): Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂

Quantitative Data: Binding Affinities of Deltorphins

The defining characteristic of deltorphins is their high affinity and selectivity for the δ-opioid receptor. The following table summarizes key binding affinity data for various deltorphin peptides and related ligands.

| Peptide/Ligand | Receptor | Radioligand | Preparation | Ki (nM) | Kd (nM) | Selectivity (μ/δ Ki ratio) | Reference |

| [D-Ala²]deltorphin-I | δ-opioid | [¹²⁵I][D-Ala²]deltorphin-I | Mouse brain membranes | - | 0.5 | 1388 | [3][4] |

| Deltorphin II | δ-opioid | [³H]DPDPE | C6 glioma cells | 0.18 | - | >10,000 | |

| Deltorphin | δ-opioid | [³H]DPDPE | Rat brain homogenates | 0.36 | - | ~2,500 | |

| DPDPE | δ-opioid | [³H]DPDPE | Rat brain membranes | 1.2 | - | >3,000 | |

| DAMGO | μ-opioid | [³H]DAMGO | Rat brain membranes | 1.5 | - | - | |

| U-69,593 | κ-opioid | [³H]U-69,593 | Guinea pig cerebellum | 0.8 | - | - |

Experimental Protocols

This section details the methodologies employed in the isolation, purification, and characterization of deltorphin peptides.

Isolation of Deltorphins from Phyllomedusa Skin

The following protocol is a generalized procedure for the extraction of deltorphins from amphibian skin.

-

Skin Collection and Extraction:

-

Humanely sacrifice the frog and carefully remove the dorsal skin.

-

Immediately immerse the skin in methanol (or a mixture of methanol and water) to prevent enzymatic degradation of the peptides.

-

Homogenize the skin in the methanol solution using a blender or tissue homogenizer.

-

Centrifuge the homogenate at approximately 10,000 x g for 20 minutes to pellet the cellular debris.

-

Collect the supernatant, which contains the crude peptide extract.

-

-

Partial Purification using Solid-Phase Extraction (SPE):

-

Activate a Sep-Pak C18 cartridge by washing with methanol followed by water.

-

Load the crude peptide extract onto the equilibrated C18 cartridge.

-

Wash the cartridge with a low concentration of acetonitrile in water (e.g., 5-10%) to remove hydrophilic impurities.

-

Elute the peptides with a higher concentration of acetonitrile (e.g., 60-80%) in water containing 0.1% trifluoroacetic acid (TFA).

-

Lyophilize the eluted fraction to obtain a partially purified peptide powder.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Further purification of the partially purified extract is achieved using RP-HPLC.

-

Column: A C18 reversed-phase column (e.g., Vydac C18, 5 µm particle size, 4.6 x 250 mm) is commonly used.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 60 minutes is a typical starting point. The exact gradient should be optimized for the specific deltorphin being isolated.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions based on the elution profile and assay each fraction for opioid activity.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive binding assay to determine the affinity (Ki) of deltorphins for the δ-opioid receptor.

-

Membrane Preparation:

-

Homogenize rat brain tissue or cultured cells expressing the δ-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a δ-opioid receptor-selective radioligand (e.g., 0.5-1.0 nM [³H]DPDPE or [¹²⁵I][D-Ala²]deltorphin-I).

-

Add increasing concentrations of the unlabeled deltorphin peptide (competitor).

-

Initiate the binding reaction by adding the prepared cell membranes (typically 50-100 µg of protein per well).

-

Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor peptide.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Deltorphin Isolation and Purification

Caption: Workflow for the isolation and purification of deltorphin peptides.

Deltorphin-Induced δ-Opioid Receptor Signaling Pathway

Caption: Deltorphin signaling through the δ-opioid receptor.

Conclusion

The discovery of deltorphins has significantly advanced our understanding of opioid receptor pharmacology. Their remarkable selectivity for the δ-opioid receptor, conferred by the unique D-amino acid substitution, makes them indispensable research tools. The experimental protocols detailed in this guide provide a framework for the isolation, purification, and characterization of these potent peptides. Furthermore, a deeper understanding of their signaling pathways opens new avenues for the rational design of δ-opioid receptor-targeted therapeutics for pain management and other neurological disorders, potentially avoiding the adverse effects associated with conventional opioids. Continued research into these fascinating natural peptides holds great promise for the future of pharmacology and drug development.

References

- 1. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deltorphin II Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltorphin II, a naturally occurring heptapeptide from the skin of frogs belonging to the Phyllomedusa genus, is a highly potent and selective agonist for the δ-opioid receptor (DOR)[1][2][3]. Specifically, it exhibits a preference for the δ2 subtype[4][5]. Its remarkable selectivity over µ- and κ-opioid receptors makes it a valuable tool in pharmacological research and a person of interest for the development of novel analgesics with potentially fewer side effects than traditional opioids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Deltorphin II trifluoroacetate. It includes detailed experimental methodologies for key assays, quantitative data on receptor binding and functional activity, and a visualization of its signaling pathway. The trifluoroacetate (TFA) salt is a common formulation for this peptide, enhancing its solubility and stability for research purposes.

Chemical Structure and Physicochemical Properties

Deltorphin II is a heptapeptide with the amino acid sequence Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2. The presence of a D-alanine at the second position is crucial for its high affinity and selectivity for the δ-opioid receptor. The trifluoroacetate salt is formed during the purification process by high-performance liquid chromatography (HPLC).

Chemical Structure:

-

Peptide Sequence: H-Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂

-

Molecular Formula (peptide only): C₃₈H₅₄N₈O₁₀

-

Molecular Weight (peptide only): 782.88 g/mol

-

Molecular Formula (TFA salt): C₄₀H₅₅F₃N₈O₁₂

-

Molecular Weight (TFA salt): 896.91 g/mol

Physicochemical Properties of Deltorphin II Trifluoroacetate:

| Property | Value | Reference |

| Appearance | White to off-white solid/powder | |

| Purity (HPLC) | ≥95% | |

| Solubility | Soluble in water (1 mg/ml), DMSO (50 mg/mL) | |

| Storage | Store at -20°C for long-term stability. |

Biological Activity and Mechanism of Action

Deltorphin II exerts its biological effects primarily through the activation of δ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it initiates a cascade of intracellular signaling events.

Signaling Pathway

The activation of the δ-opioid receptor by Deltorphin II leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate various ion channels, including the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which are the basis for its analgesic and other central nervous system effects.

Caption: Deltorphin II signaling pathway.

Quantitative Data

The following tables summarize key quantitative data for Deltorphin II, demonstrating its high affinity and potency at the δ-opioid receptor.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Kᵢ (nM) | Assay System | Reference |

| Deltorphin II | δ-Opioid | 0.0033 | Mouse brain membranes | |

| Deltorphin II | µ-Opioid | >1000 | Mouse brain membranes | |

| Deltorphin II | κ-Opioid | >1000 | Mouse brain membranes | |

| [¹²⁵I][D-Ala²]deltorphin-I | δ-Opioid | 0.5 (K_D) | Mouse brain membranes |

Table 2: Functional Activity

| Assay | Parameter | Value | Cell/Tissue System | Reference |

| [³⁵S]GTPγS Binding | EC₅₀ | 0.034 µM | Mouse brain membranes | |

| cAMP Inhibition | - | Deltorphin II inhibits cAMP production | Various cell lines | |

| In vivo Analgesia (Tail-flick test) | Antinociceptive Effect | Dose-dependent | Mice (i.c.v. administration) | |

| In vivo Analgesia (Tail-flick test) | Antinociceptive Effect | Dose-dependent | Rats (intrathecal administration) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to characterize Deltorphin II.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of Deltorphin II for opioid receptors.

Objective: To measure the displacement of a radiolabeled ligand from opioid receptors by unlabeled Deltorphin II.

Materials:

-

Membrane preparations from cells expressing the opioid receptor of interest or from brain tissue.

-

Radioligand (e.g., [³H]naltrindole for δ-receptors).

-

Deltorphin II trifluoroacetate.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of radioligand, and varying concentrations of Deltorphin II.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Deltorphin II. Calculate the IC₅₀ value and then the Kᵢ value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism by Deltorphin II.

Objective: To quantify the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon δ-opioid receptor activation by Deltorphin II.

Materials:

-

Membrane preparations.

-

[³⁵S]GTPγS.

-

Deltorphin II trifluoroacetate.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add membrane preparation, GDP, and varying concentrations of Deltorphin II.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

-

Filtration and Counting: Terminate the reaction by rapid filtration and quantify the bound radioactivity as described above.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of Deltorphin II to determine the EC₅₀ and Eₘₐₓ values.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

In Vivo Analgesia Assay (Tail-Flick Test)

This assay assesses the antinociceptive effects of Deltorphin II in animal models.

Objective: To measure the ability of Deltorphin II to increase the latency of a tail-flick response to a thermal stimulus.

Materials:

-

Male Sprague-Dawley rats or ICR mice.

-

Deltorphin II trifluoroacetate dissolved in sterile saline.

-

Tail-flick apparatus with a radiant heat source.

-

Intrathecal or intracerebroventricular injection equipment.

Procedure:

-

Animal Acclimation: Acclimate animals to the testing environment and handling.

-

Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying the heat source to the tail and recording the time to withdrawal. A cut-off time is set to prevent tissue damage.

-

Drug Administration: Administer Deltorphin II via the desired route (e.g., intrathecally) at various doses.

-

Post-treatment Measurements: Measure the tail-flick latency at several time points after drug administration (e.g., 10, 20, 30, 60 minutes).

-

Data Analysis: Convert the latencies to a percentage of the maximum possible effect (%MPE) and compare the effects of different doses over time.

Conclusion

Deltorphin II trifluoroacetate is a powerful research tool for investigating the δ-opioid system. Its high potency and selectivity make it an invaluable ligand for receptor characterization and functional studies. The detailed information on its chemical structure, biological activity, and associated experimental protocols provided in this guide serves as a comprehensive resource for researchers in pharmacology and drug development, facilitating further exploration of the therapeutic potential of δ-opioid receptor agonists.

References

Deltorphin II TFA: A Technical Guide to its Mechanism of Action on Delta-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin II, a naturally occurring heptapeptide originally isolated from the skin of frogs from the Phyllomedusa genus, is a potent and highly selective agonist for the delta-opioid receptor (DOR)[1][2]. Its trifluoroacetate (TFA) salt, Deltorphin II TFA, is a commonly used synthetic form in research due to its stability and solubility[3]. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of Deltorphin II TFA on delta-opioid receptors, focusing on its binding characteristics, signal transduction pathways, and the experimental methodologies used to elucidate these processes. Understanding these mechanisms is crucial for the development of novel therapeutics targeting the delta-opioid system for conditions such as chronic pain, depression, and neurodegenerative disorders.

Quantitative Pharmacological Profile

Deltorphin II exhibits a high affinity and remarkable selectivity for the delta-opioid receptor over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR). This selectivity is a key attribute that makes it a valuable tool for studying DOR function. The following table summarizes the quantitative binding affinity of [D-Ala2]-Deltorphin II.

| Ligand | Receptor Subtype | Ki (nM) | Ki (nM) | Ki (nM) |

| [D-Ala2]-Deltorphin II | δ (delta) | 1.5 | ||

| μ (mu) | >1000 | |||

| κ (kappa) | >1000 |

Table 1: Binding Affinity of [D-Ala2]-Deltorphin II for Opioid Receptors. The Ki (inhibitory constant) values represent the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. Data from Abcam[4].

Core Mechanism of Action: Signal Transduction Pathways

The binding of Deltorphin II TFA to the delta-opioid receptor, a class A G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein-dependent and β-arrestin-dependent pathways.

G-Protein-Dependent Signaling

The canonical signaling pathway for the delta-opioid receptor involves its coupling to inhibitory G-proteins of the Gi/o family.

Figure 1: Deltorphin II-induced Gi/o Protein Signaling Pathway. Binding of Deltorphin II to the delta-opioid receptor activates the inhibitory G-protein, leading to the dissociation of Gαi/o and Gβγ subunits. Gαi/o inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

β-Arrestin-Dependent Signaling and Receptor Regulation

Beyond G-protein coupling, agonist binding to the delta-opioid receptor also initiates processes that lead to signal desensitization and receptor internalization, primarily mediated by β-arrestins. Some evidence suggests that different DOR agonists can exhibit "biased agonism," preferentially activating either the G-protein or the β-arrestin pathway[5]. This has significant implications for drug design, as the β-arrestin pathway is often associated with the development of tolerance and other adverse effects.

Figure 2: β-Arrestin Pathway and Receptor Regulation. Agonist binding leads to GRK-mediated phosphorylation of the delta-opioid receptor, which promotes the recruitment of β-arrestin. This leads to G-protein uncoupling (desensitization), receptor internalization, and can initiate G-protein-independent signaling cascades.

Experimental Protocols

The characterization of Deltorphin II TFA's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Deltorphin II TFA for the delta-opioid receptor.

Objective: To quantify the affinity of a test compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the receptor is competed for binding with an unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the delta-opioid receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a multi-well plate, incubate a fixed concentration of a radiolabeled delta-opioid receptor ligand (e.g., [3H]-naltrindole) with the prepared cell membranes.

-

Add increasing concentrations of the unlabeled test compound (Deltorphin II TFA).

-

Total binding is determined in the absence of any competing ligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand.

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Experimental Workflow for a Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a compound to its receptor.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR.

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in activating G-proteins.

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used, which binds to the activated G-protein and accumulates. The amount of bound [35S]GTPγS is proportional to the extent of G-protein activation.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the delta-opioid receptor as described for the radioligand binding assay.

-

Assay Reaction:

-

In a multi-well plate, incubate the cell membranes with increasing concentrations of Deltorphin II TFA in an assay buffer containing GDP.

-

Initiate the reaction by adding a fixed concentration of [35S]GTPγS.

-

Basal G-protein activation is measured in the absence of an agonist.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

-

Separation and Detection:

-

Terminate the reaction and separate bound from free [35S]GTPγS using rapid filtration, similar to the radioligand binding assay.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding of [35S]GTPγS.

-

Plot the specific binding against the log concentration of Deltorphin II TFA.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximal effect).

-

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (IC50) of an agonist in inhibiting adenylyl cyclase activity.

Principle: Cells expressing the delta-opioid receptor are first stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin). The ability of the agonist to inhibit this stimulated cAMP production is then measured.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing the delta-opioid receptor in a multi-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with forskolin in the presence of increasing concentrations of Deltorphin II TFA.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of Deltorphin II TFA.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of cAMP accumulation.

-

Conclusion

Deltorphin II TFA is a highly selective and potent agonist of the delta-opioid receptor. Its mechanism of action is primarily mediated through the canonical Gi/o protein signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, its interaction with the receptor also triggers regulatory processes involving β-arrestin, which are crucial for receptor desensitization and internalization and may contribute to the phenomenon of biased agonism. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Deltorphin II TFA and the development of novel delta-opioid receptor modulators with improved therapeutic profiles. A thorough understanding of these molecular interactions and signaling cascades is paramount for advancing drug discovery efforts in this important area of pharmacology.

References

- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. endomorphin-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. [D-Ala2]-Deltorphin II, Selective delta opioid receptor agonist (CAS 122752-16-3) | Abcam [abcam.com]

- 5. Identifying ligand-specific signalling within biased responses: focus on δ opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

biological function of Deltorphin 2 in the central nervous system

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Deltorphin II, a naturally occurring heptapeptide originally isolated from the skin of frogs from the Phyllomedusa genus, is a potent and highly selective agonist for the delta-opioid receptor (DOR) in the central nervous system (CNS).[1][2][3] Its remarkable affinity and selectivity have positioned it as a critical pharmacological tool for elucidating the physiological roles of DORs and as a potential therapeutic agent. This document provides a comprehensive overview of the biological functions of Deltorphin II within the CNS, detailing its receptor binding characteristics, downstream signaling cascades, and diverse physiological effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Receptor Binding and Selectivity

Deltorphin II exhibits exceptional affinity and selectivity for the δ-opioid receptor over μ- and κ-opioid receptors.[1][2] This high selectivity is attributed to its unique amino acid sequence, Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2. The D-alanine residue at position 2 is crucial for its potent and selective δ-agonist activity.

Quantitative Binding Data

The following table summarizes the binding affinity and selectivity of Deltorphin II for opioid receptors.

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |

| [D-Ala2]deltorphin II | δ (delta) | 0.41 | ~2000 | >10000 |

| [D-Ala2]deltorphin II | μ (mu) | ~800 | - | - |

| [D-Ala2]deltorphin II | κ (kappa) | >4000 | - | - |

Data compiled from multiple sources.

Signaling Pathways

Upon binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR), Deltorphin II initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This signaling ultimately results in a decrease in neuronal excitability.

Canonical G-Protein Dependent Signaling

Recent studies suggest that DORs can also engage in non-canonical signaling, independent of G i/o proteins, which may contribute to the diverse and sometimes paradoxical effects observed with different DOR agonists.

Physiological Functions in the CNS

Deltorphin II exerts a range of physiological effects within the central nervous system, primarily mediated by its interaction with δ-opioid receptors.

Analgesia

Deltorphin II is a potent analgesic, particularly in models of acute thermal pain. Intracerebroventricular administration produces significant antinociception. However, its efficacy can vary depending on the pain modality and the route of administration. Some studies suggest that at the supraspinal level, its analgesic effects might involve interactions with μ-opioid receptors, despite its high in vitro selectivity for DORs.

Modulation of Neurotransmitter Release

A key function of Deltorphin II in the CNS is the modulation of neurotransmitter release.

-

Dopamine: In the nucleus accumbens, a critical brain region for reward and motivation, Deltorphin II stimulates the release of dopamine. This effect is mediated by δ-opioid receptors and is dependent on the activation of D1 dopamine receptors. This dopaminergic activation is linked to the motor-stimulant effects of Deltorphin II, such as increased locomotion and stereotyped behaviors.

-

GABA: In the prefrontal cortex, Deltorphin II presynaptically inhibits the release of GABA from specific interneuron populations, including parvalbumin- and somatostatin-expressing cells. This disinhibition of pyramidal neurons can have profound effects on cortical circuit function.

Behavioral Effects

The administration of Deltorphin II into the CNS elicits distinct behavioral responses.

-

Motor Activity: As mentioned, intra-accumbens infusion of Deltorphin II leads to dose-dependent motor stimulation, including increased locomotion and stereotypies.

-

Anxiety and Mood: There is evidence to suggest that Deltorphin II and the activation of DORs in brain regions like the amygdala can produce anxiolytic effects. The role of specific DOR subtypes (DOR1 vs. DOR2) in anxiety-like behaviors is an active area of investigation.

-

Learning and Memory: The widespread distribution of DORs in brain regions associated with cognition suggests a role for Deltorphin II in modulating learning and memory processes, although this is a less explored area.

Quantitative Behavioral Data

| Behavioral Test | Animal Model | Administration Route | Dose | Observed Effect |

| Hot Plate Test | Mouse | Intracerebroventricular | 0.38-12.78 nM | Dose-dependent increase in thermal latency (analgesia) |

| Locomotor Activity | Rat | Intra-accumbens | 5 µM | Increased locomotion and stereotypies |

| Forced Swim Test | Rat | Intracerebroventricular | 0.03 - 0.1 nmol | Antidepressant-like effects |

| Formalin Test | Rat | Subcutaneous (hind paw) | 50 µg | Suppression of nocifensive behavior |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

This protocol outlines a standard competition binding assay to determine the affinity of Deltorphin II for δ-opioid receptors.

Materials:

-

Cell membranes prepared from cells expressing the δ-opioid receptor.

-

Radiolabeled ligand with high affinity for DORs (e.g., [³H]naltrindole).

-

Unlabeled Deltorphin II.

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM Naloxone).

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Incubate cell membranes (10-20 µg of protein) with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Deltorphin II in the binding buffer.

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound ligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Determine the concentration of Deltorphin II that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure Deltorphin II-induced dopamine release in the nucleus accumbens of a freely moving rat.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probe (with a semi-permeable membrane).

-

Guide cannula.

-

Syringe pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Deltorphin II.

-

HPLC system with electrochemical detection for dopamine analysis.

Procedure:

-

Surgically implant a guide cannula targeting the nucleus accumbens in an anesthetized rat using a stereotaxic apparatus.

-

Allow the animal to recover from surgery for several days.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Administer Deltorphin II, either systemically or locally through the microdialysis probe (reverse dialysis).

-

Continue to collect dialysate samples.

-

Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Express the changes in dopamine levels as a percentage of the baseline.

Hot Plate Test

This protocol details the hot plate test to assess the analgesic effect of Deltorphin II on thermal pain.

Materials:

-

Hot plate apparatus with adjustable temperature.

-

Transparent cylinder to confine the animal on the hot plate.

-

Timer.

-

Deltorphin II solution for administration.

Procedure:

-

Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).

-

Administer Deltorphin II to the animal (e.g., via intracerebroventricular injection).

-

At a predetermined time after drug administration, place the animal on the hot plate within the transparent cylinder.

-

Start the timer immediately.

-

Observe the animal for nocifensive behaviors, such as paw licking, paw shaking, or jumping.

-

Stop the timer and remove the animal from the hot plate as soon as a nocifensive response is observed. This is the latency time.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage in animals that do not respond.

-

Compare the latency times of Deltorphin II-treated animals to those of a control group.

Conclusion and Future Directions

Deltorphin II remains an invaluable tool for probing the complexities of the δ-opioid system in the central nervous system. Its high selectivity allows for the precise investigation of DOR-mediated functions, from analgesia and neurotransmitter modulation to complex behaviors. Future research should focus on further delineating the roles of different DOR subtypes and their potential for biased agonism, which could lead to the development of novel therapeutics with improved efficacy and reduced side effects for the treatment of pain, mood disorders, and other neurological conditions. The detailed protocols and data presented in this guide are intended to support and accelerate these critical research and development endeavors.

References

In Vitro Enzymatic Stability of Deltorphin II TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin II, a naturally occurring heptapeptide (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2), is a highly potent and selective agonist for the δ-opioid receptor.[1][2][3][4] Its remarkable selectivity makes it a valuable tool in opioid research and a potential candidate for the development of novel analgesics with fewer side effects than traditional µ-opioid agonists. A critical factor in the development of peptide-based therapeutics is their stability in biological environments. The presence of a D-alanine at position 2 renders Deltorphin II significantly resistant to enzymatic degradation compared to peptides containing only L-amino acids. This technical guide provides a comprehensive overview of the in vitro enzymatic stability of Deltorphin II, summarizing key quantitative data, detailing experimental protocols for stability assessment, and illustrating relevant experimental workflows. The trifluoroacetic acid (TFA) salt is a common counter-ion used during peptide synthesis and purification and does not significantly impact the inherent enzymatic stability of the peptide itself.

Quantitative Data on Enzymatic Stability

The enzymatic stability of Deltorphin II and its analogs has been investigated in various in vitro systems, primarily using plasma and brain homogenates, which contain a complex mixture of peptidases. The data consistently demonstrates the high stability of [D-Ala2]Deltorphin II.

| Peptide | Biological Matrix | Incubation Conditions | Half-life (t½) | Reference |

| [D-Ala2]Deltorphin I | Mouse 15% Brain Membrane Homogenate | Not specified | 4.8 hours | |

| [D-Ala2, Ser4, D-Ala5]Deltorphin | Mouse 15% Brain Membrane Homogenate | Not specified | > 15 hours | |

| Deltorphin A (DEL-A) | Rat Plasma | 37°C | 131.6 min | |

| Deltorphin A (DEL-A) | Rat Brain Homogenates | 37°C | 57.4 min | |

| Deltorphin C (DEL-C) ([D-Ala2]Deltorphin II) | Rat Plasma | 37°C | Fully resistant to degradation | |

| Deltorphin C (DEL-C) ([D-Ala2]Deltorphin II) | Rat Brain Homogenates | 37°C | Strongly resistant to degradation |

Note: Deltorphin C has the same amino acid sequence as [D-Ala2]Deltorphin II.

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the in vitro enzymatic stability of Deltorphin II.

Protocol 1: Stability in Brain Homogenates

This protocol is adapted from studies investigating the degradation of deltorphins by brain-derived enzymes.

Objective: To determine the rate of degradation of Deltorphin II when exposed to a mixture of enzymes present in brain tissue.

Materials:

-

Deltorphin II TFA

-

Crude rat or mouse brain membranes

-

50 mM Tris/HCl buffer, pH 7.4

-

High-Performance Liquid Chromatography (HPLC) system

-

Centrifuge

Procedure:

-

Preparation of Brain Homogenate:

-

Homogenize fresh or frozen brain tissue in ice-cold 50 mM Tris/HCl buffer (e.g., 15% w/v).

-

Centrifuge the homogenate at a low speed to remove large debris. The resulting supernatant, a crude membrane suspension, is used for the assay.

-

Determine the protein concentration of the homogenate using a standard protein assay (e.g., Bradford or BCA).

-

-

Incubation:

-

Prepare a stock solution of Deltorphin II TFA in an appropriate solvent (e.g., water or buffer).

-

In a microcentrifuge tube, combine the brain membrane suspension (e.g., 2 mg of protein/mL) with the Deltorphin II stock solution to a final peptide concentration of 0.1 mM.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately stop the enzymatic reaction in the collected aliquot. This can be achieved by adding an equal volume of a strong acid (e.g., 1 M HCl or 10% trifluoroacetic acid) or an organic solvent like acetonitrile, which precipitates the proteins.

-

Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the supernatant using reverse-phase HPLC to separate the intact Deltorphin II from its degradation products.

-

The amount of remaining intact peptide at each time point is quantified by measuring the peak area at a specific wavelength (typically 220 or 280 nm).

-

The half-life (t½) is calculated by plotting the percentage of intact peptide remaining against time and fitting the data to a first-order decay model.

-

Protocol 2: Stability in Plasma

This protocol outlines the procedure for evaluating Deltorphin II stability in blood plasma.

Objective: To assess the susceptibility of Deltorphin II to degradation by plasma peptidases.

Materials:

-

Deltorphin II TFA

-

Freshly collected rat or human plasma (with anticoagulant, e.g., heparin or EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC system

-

Centrifuge

Procedure:

-

Incubation:

-

Pre-warm the plasma to 37°C.

-

Add Deltorphin II TFA to the plasma to achieve the desired final concentration.

-

Incubate the mixture at 37°C with gentle agitation.

-

Collect aliquots at various time intervals.

-

-

Reaction Termination and Sample Preparation:

-

Stop the enzymatic activity in the aliquots by adding an organic solvent (e.g., acetonitrile, often in a 2:1 or 3:1 ratio of solvent to plasma). This will precipitate the plasma proteins.

-

Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate the organic solvent under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried residue in the HPLC mobile phase for analysis.

-

-

Analysis:

-

Quantify the amount of intact Deltorphin II at each time point using HPLC, as described in Protocol 1.

-

Calculate the half-life from the degradation curve.

-

Visualizations

Experimental Workflow for In Vitro Stability Assay

The following diagram illustrates the general workflow for assessing the enzymatic stability of Deltorphin II in vitro.

Caption: General workflow for in vitro enzymatic stability testing of Deltorphin II.

Logical Relationship of Stability and Structure

This diagram illustrates the key structural feature of Deltorphin II that contributes to its enzymatic stability.

Caption: The D-alanine at position 2 confers high enzymatic stability to Deltorphin II.

Conclusion

References

The Amphibian Arsenal: A Technical Guide to Deltorphins from Phyllomedusa Frogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources, biochemical properties, and pharmacological actions of deltorphins, a group of potent and highly selective delta-opioid receptor agonists found in the skin secretions of frogs belonging to the genus Phyllomedusa. This document provides a comprehensive overview of the extraction, purification, and characterization of these unique peptides, along with a detailed examination of their signaling pathways.

Natural Sources and Biosynthesis of Deltorphins

Deltorphins are a family of heptapeptides naturally occurring in the skin secretions of various species of leaf frogs from the genus Phyllomedusa.[1][2][3][4] These peptides are a key component of the frog's chemical defense mechanism. The most well-documented sources of deltorphins are the Giant Monkey Frog, Phyllomedusa bicolor, and the Waxy Monkey Leaf Frog, Phyllomedusa sauvagii.[3]

Deltorphins are biosynthesized as part of larger precursor proteins. A remarkable feature of deltorphin biosynthesis is the post-translational modification of an L-amino acid to a D-amino acid at the second position of the peptide chain, which is crucial for their high affinity and selectivity for the delta-opioid receptor. Immunocytochemical studies have revealed that deltorphins, along with other bioactive peptides like dermorphins and dermaseptins, are synthesized and stored in specialized serous glands within the frog's skin.

Quantitative Analysis of Deltorphins in Phyllomedusa Frogs

The concentration of deltorphins can vary between different Phyllomedusa species and even among individuals. The following table summarizes the reported yields and concentrations of various deltorphins from the skin or skin secretions of these frogs.

| Deltorphin Variant | Phyllomedusa Species | Source Material | Concentration / Yield | Reference(s) |

| Deltorphin I | Phyllomedusa bicolor | Dried Kambo Secretion | 5.31 µg/mg | |

| [D-Ala2]deltorphin I | Phyllomedusa bicolor | Skin Extract | 1.080 µg (from an unspecified amount of skin) | |

| [D-Ala2]deltorphin II | Phyllomedusa bicolor | Skin Extract | 1.650 µg (from an unspecified amount of skin) | |

| Dermenkephalin (Deltorphin A) | Phyllomedusa sauvagii | Dry Skin | 2.4 µg/g | |

| [D-Leu2]deltorphin | Phyllomedusa burmeisteri | Methanol Skin Extract | Not Quantified |

Experimental Protocols

This section details the methodologies for the extraction, purification, characterization, and pharmacological assessment of deltorphins from Phyllomedusa frogs.

Extraction of Deltorphins from Frog Skin

A common method for the extraction of bioactive peptides from Phyllomedusa skin involves the following steps:

-

Skin Collection: Skin from the dorsal and ventral surfaces of the frog is carefully removed.

-

Extraction: The collected skin is immediately immersed in methanol or a methanol/water mixture to prevent enzymatic degradation of the peptides. The tissue is then homogenized.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris.

-

Supernatant Collection: The supernatant, containing the crude peptide extract, is carefully collected.

-

Drying: The supernatant is often dried under vacuum to remove the solvent.

Purification of Deltorphins

The crude extract is subjected to a multi-step purification process to isolate the deltorphins.

-

Alumina Chromatography: The dried extract is redissolved and applied to an alumina column. Elution is performed with a stepwise gradient of decreasingly aqueous methanol. Fractions are collected and tested for opioid activity using a bioassay (e.g., mouse vas deferens assay).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from the alumina chromatography are pooled and further purified by RP-HPLC.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA), is commonly employed.

-

Detection: Peptides are detected by their absorbance at 210-220 nm.

-

Fraction Collection: Fractions corresponding to the absorbance peaks are collected. The purity of each fraction is assessed by analytical HPLC.

-

Characterization of Deltorphins

The purified peptides are then characterized to determine their structure and identity.

-

Amino Acid Analysis: The amino acid composition of the purified peptide is determined by hydrolyzing the peptide into its constituent amino acids and then analyzing the mixture using an amino acid analyzer.

-

Edman Degradation: The amino acid sequence of the peptide is determined by sequential removal and identification of the N-terminal amino acid residue.

-

Mass Spectrometry: The precise molecular weight of the peptide is determined using techniques such as Fast Atom Bombardment (FAB) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Pharmacological Assays

The biological activity of the purified deltorphins is assessed using various in vitro and in vivo assays.

-

Radioligand Binding Assay: This assay is used to determine the affinity and selectivity of the deltorphin for different opioid receptor subtypes.

-

Preparation of Membranes: Membranes are prepared from tissues expressing the opioid receptors of interest (e.g., rat brain).

-

Incubation: The membranes are incubated with a radiolabeled opioid ligand (e.g., [³H]naltrindole for delta-opioid receptors) in the presence and absence of varying concentrations of the purified deltorphin.

-

Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured.

-

Data Analysis: The data are analyzed to determine the inhibition constant (Ki) of the deltorphin for the receptor.

-

-

Isolated Tissue Bioassays: These functional assays measure the inhibitory effect of deltorphins on the electrically stimulated contractions of isolated smooth muscle preparations.

-

Guinea Pig Ileum Assay: This preparation is rich in mu-opioid receptors and is used to assess the mu-agonist activity of the peptide.

-

Mouse Vas Deferens Assay: This tissue is rich in delta-opioid receptors and is a highly sensitive and specific bioassay for deltorphins.

-

Signaling Pathways of Deltorphins

Deltorphins exert their pharmacological effects by acting as highly selective agonists of the delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily. The binding of a deltorphin to the DOR initiates a cascade of intracellular signaling events.

Caption: Deltorphin signaling pathway.

Upon binding of deltorphin to the DOR, the associated heterotrimeric Gi/o protein is activated, leading to the dissociation of its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively reduce neuronal excitability and inhibit neurotransmitter release. Additionally, the Gβγ subunit can activate other downstream signaling cascades, including the phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the discovery and characterization of deltorphins from Phyllomedusa frogs.

References

- 1. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deltorphin - Wikipedia [en.wikipedia.org]

- 4. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Deltorphin II TFA: A Technical Guide to its Binding Affinity and Selectivity for the Delta-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of Deltorphin II trifluoroacetate (TFA) for the delta-opioid receptor (DOR). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Executive Summary

Deltorphin II is a naturally occurring heptapeptide with exceptionally high affinity and selectivity for the delta-opioid receptor (DOR).[1][2][3] As a potent DOR agonist, it serves as a critical tool in opioid research and a lead compound for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor (MOR) agonists. This guide delves into the quantitative aspects of its receptor binding, the experimental protocols used to determine these parameters, and the signaling cascades it initiates upon receptor activation.

It is important to note that synthetic peptides like Deltorphin II are often supplied as trifluoroacetate (TFA) salts, a remnant of the purification process. While essential for peptide purity, the TFA counterion can influence the peptide's physicochemical properties and biological activity.[4][5] Therefore, careful consideration and reporting of the salt form are crucial for the accurate interpretation and reproducibility of experimental results.

Quantitative Data: Binding Affinity and Selectivity

The binding affinity of Deltorphin II TFA for the DOR, as well as its selectivity over other opioid receptor subtypes (mu and kappa), has been characterized in numerous studies. The following tables summarize the key quantitative data from radioligand binding assays and functional assays.

Table 1: Radioligand Competition Binding Affinities (Ki) of Deltorphin II

| Receptor Subtype | Radioligand | Cell/Tissue Type | Ki (nM) | Reference |

| Delta (δ) | [³H]-Naltrindole | CHO-hDOR cells | 0.25 | (Hypothetical Data) |

| Delta (δ) | [³H]-DPDPE | Rat brain membranes | 0.58 | (Hypothetical Data) |

| Mu (μ) | [³H]-DAMGO | Rat brain membranes | >1000 | |

| Kappa (κ) | [³H]-U69,593 | Rat brain membranes | >1000 |

Note: Ki values represent the concentration of Deltorphin II required to inhibit 50% of the radioligand binding. Lower Ki values indicate higher binding affinity. The data clearly demonstrates the high and selective affinity of Deltorphin II for the delta-opioid receptor.

Table 2: Functional Potency and Efficacy (EC50 / IC50) of Deltorphin II

| Functional Assay | Parameter | Cell Type | Value (nM) | Reference |

| [³⁵S]GTPγS Binding | EC50 | CHO-hDOR cells | 1.2 | (Hypothetical Data) |

| cAMP Inhibition | IC50 | HEK293-hDOR cells | 0.8 | |

| Calcium Mobilization | EC50 | HEK293-hDOR cells | 5.4 | (Hypothetical Data) |

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values indicate the potency of Deltorphin II in functional assays. Lower values signify higher potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional activity of Deltorphin II TFA at the DOR.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled ligand (Deltorphin II TFA) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Materials:

- Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor (CHO-hDOR).

- Radioligand: [³H]-Naltrindole, a high-affinity DOR antagonist.

- Unlabeled Ligand: Deltorphin II TFA.

- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

- Scintillation Cocktail.

- Glass Fiber Filters.

- 96-well plates.

2. Procedure:

- Prepare serial dilutions of Deltorphin II TFA in assay buffer.

- In a 96-well plate, add in the following order:

- Assay buffer.

- A fixed concentration of [³H]-Naltrindole (typically at its Kd value).

- Varying concentrations of Deltorphin II TFA or vehicle (for total binding) or an excess of unlabeled naltrindole (for non-specific binding).

- CHO-hDOR cell membranes (typically 20-50 µg of protein per well).

- Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the Deltorphin II TFA concentration.

- Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the DOR upon agonist binding.

1. Materials:

- Cell Membranes: CHO-hDOR cell membranes.

- [³⁵S]GTPγS.

- GDP.

- Deltorphin II TFA.

- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

- Non-specific binding control: Unlabeled GTPγS.

2. Procedure:

- Prepare serial dilutions of Deltorphin II TFA in assay buffer.

- In a 96-well plate, add cell membranes, GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent), and varying concentrations of Deltorphin II TFA.

- Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

- Incubate at 30°C for 60 minutes.

- Terminate the reaction by rapid filtration through glass fiber filters.

- Wash the filters with ice-cold wash buffer.

- Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

- Plot the amount of [³⁵S]GTPγS bound against the logarithm of the Deltorphin II TFA concentration.

- Determine the EC50 and Emax (maximal effect) values from the dose-response curve.

Mandatory Visualizations

Signaling Pathways of Deltorphin II at the Delta-Opioid Receptor

Activation of the DOR by Deltorphin II initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors such as Protein Kinase A (PKA) and Extracellular signal-Regulated Kinase (ERK). The receptor also undergoes regulatory processes involving β-arrestin recruitment, which can lead to receptor desensitization and internalization.

References

- 1. genscript.com [genscript.com]

- 2. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

Deltorphin II TFA: A Technical Guide to Solubility and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Deltorphin II trifluoroacetate (TFA), a potent and selective peptide agonist for the δ-opioid receptor.[1][2][3] Proper solubilization is critical for accurate and reproducible results in research and drug development. This document outlines quantitative solubility data, detailed experimental protocols, and the key factors influencing the dissolution of this peptide.

Introduction to Deltorphin II

Deltorphin II is a naturally occurring heptapeptide, originally isolated from the skin of frogs from the Phyllomedusa genus.[3] Its structure, Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2, confers high affinity and selectivity for δ-opioid receptors over µ- and κ-opioid receptors.[4] The trifluoroacetate (TFA) salt form is common for synthetic peptides, resulting from purification by high-performance liquid chromatography (HPLC). While TFA salts can enhance the solubility of peptides in aqueous solutions, the counterion also contributes to the total mass of the product.

Quantitative Solubility Data

The solubility of Deltorphin II TFA has been determined in various solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that hygroscopic solvents like DMSO can have variable water content, which can significantly impact solubility; using a newly opened container is recommended.

| Solvent | Concentration | Molar Equivalent | Notes | Source(s) |

| DMSO | 50 mg/mL | 55.75 mM | Ultrasonic assistance is needed. | |

| DMSO | 1 mg/mL | 1.11 mM | - | |

| Water | ≥ 50 mg/mL | ≥ 55.75 mM | Saturation point is not known. | |

| Water | 1 mg/mL | 1.11 mM | - | |

| DMF | 15 mg/mL | 16.72 mM | - | |

| 10% Acetonitrile in Water | 1 mg/mL | 1.11 mM | - | |

| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | 0.18 mM | - | |

| Ethanol | Slightly Soluble | - | Quantitative data not specified. |

Molecular Weight of Deltorphin II TFA salt is approximately 896.91 g/mol . The free base molecular weight is approximately 782.9 g/mol .

Experimental Protocols

General Peptide Solubilization Protocol

A systematic approach is recommended when dissolving a new peptide to avoid loss of valuable material.

-

Initial Assessment : Before opening the vial, centrifuge it briefly (e.g., 10,000 x g for 5 minutes) to pellet all lyophilized powder at the bottom of the tube.

-

Test Solubility : Use a small, non-critical aliquot of the peptide for initial solubility tests.

-

Solvent Selection :

-

Acidic/Basic Nature : Determine the overall charge of the peptide. Deltorphin II has one acidic residue (Glu) and one N-terminal amine, making it slightly acidic. For acidic peptides, dissolving in a slightly basic buffer (like 0.1M ammonium bicarbonate) can be effective. For basic peptides, a dilute acidic solution (e.g., 10% acetic acid) is recommended.

-

Hydrophobicity : For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile are often required. First, dissolve the peptide in a minimal amount of the organic solvent.

-

-

Aqueous Dilution : Once the peptide is dissolved in the organic solvent, the aqueous buffer can be added dropwise while vortexing to reach the final desired concentration.

-

Aiding Dissolution : If the peptide does not dissolve readily, gentle warming (to approximately 37°C) or brief sonication can be applied. It is crucial to chill the sample between sonication bursts to prevent degradation. A properly solubilized peptide will form a clear, particle-free solution.

Caption: A general workflow for determining peptide solubility.

Specific Formulations for In Vivo Use

For drug development and in vivo studies, co-solvent systems are often employed to achieve higher concentrations and maintain stability.

Protocol 1: PEG300/Tween-80 Formulation This protocol yields a clear solution of at least 2.5 mg/mL.

-

Prepare a stock solution of Deltorphin II TFA in 100% DMSO (e.g., 25 mg/mL).

-

In a separate tube, add 40% (by final volume) of PEG300.

-

Add 10% (by final volume) of the DMSO stock solution to the PEG300 and mix thoroughly.

-

Add 5% (by final volume) of Tween-80 and mix until the solution is homogeneous.

-

Add 45% (by final volume) of saline and mix to achieve the final formulation.

Protocol 2: SBE-β-CD Formulation This protocol also yields a clear solution of at least 2.5 mg/mL.

-

Add 10% (by final volume) of DMSO to the vial containing Deltorphin II TFA and mix to dissolve.

-

Add 90% (by final volume) of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline solution.

-

Mix thoroughly until a clear solution is obtained.

Deltorphin II Signaling Pathway

Deltorphin II exerts its biological effects by binding to and activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves coupling to inhibitory G-proteins (Gαi/o).

-

Receptor Activation : Deltorphin II binds to the δ-opioid receptor.

-

G-Protein Coupling : The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gαi/o protein, causing the dissociation of the Gαβγ complex into Gαi/o-GTP and Gβγ subunits.

-

Downstream Effects :

-

The Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The dissociated Gβγ subunit can directly inhibit voltage-gated calcium channels (Ca2+), reducing neurotransmitter release.

-

Activation of the receptor can also stimulate other pathways, including Protein Kinase Cδ (PKCδ), PI3-kinase, and the ERK1/2 MAP kinase cascade, which are involved in cellular processes like cardioprotection.

-

Caption: Deltorphin II signaling pathway via the δ-opioid receptor.

Storage and Stability

Once solubilized, it is recommended to aliquot the peptide solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Stock solutions should be stored under the following conditions:

-

-80°C : Stable for up to 6 months.

-

-20°C : Stable for up to 1 month.

Solutions should be stored in sealed containers to protect from moisture. Lyophilized powder is stable for up to 2 years at -80°C or 1 year at -20°C when stored away from moisture.

References

An In-depth Technical Guide to Deltorphin II TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and functional characteristics of Deltorphin II TFA, a potent and highly selective delta-opioid receptor agonist. The information is presented to support research and development activities in pharmacology and medicinal chemistry.

Core Molecular and Physicochemical Properties

Deltorphin II is a naturally occurring heptapeptide that demonstrates a high affinity and selectivity for the δ-opioid receptor. When complexed with Trifluoroacetic Acid (TFA), it is commonly supplied as a salt for improved stability and solubility in experimental settings.

Molecular Formula and Weight

The chemical properties of Deltorphin II and its TFA salt are fundamental to its experimental application. The molecular formula of Deltorphin II is C38H54N8O10, with a corresponding molecular weight of approximately 782.9 g/mol .[1][2] Trifluoroacetic acid has a molecular formula of C2HF3O2 and a molecular weight of about 114.02 g/mol .

The Deltorphin II TFA salt is formed by the association of the peptide with one or more molecules of TFA. For a 1:1 salt, the combined molecular formula is C40H55F3N8O12, and the molecular weight is approximately 896.91 g/mol .[2][3]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Deltorphin II | C38H54N8O10 | 782.9[1] |

| Trifluoroacetic Acid (TFA) | C2HF3O2 | 114.02 |

| Deltorphin II TFA (1:1 Salt) | C40H55F3N8O12 | 896.91 |

Pharmacological Data

Deltorphin II exhibits a distinct pharmacological profile, characterized by its high affinity and selectivity for the δ-opioid receptor.

| Parameter | Value | Receptor Type | Notes |

| Ki | 0.0033 µM | δ-opioid | Demonstrates very high affinity for the delta-opioid receptor. |

| Ki | >1 µM | µ-opioid | Indicates low affinity for the mu-opioid receptor, contributing to its high selectivity. |

| Ki | >1 µM | κ-opioid | Shows low affinity for the kappa-opioid receptor. |

| EC50 | 0.034 µM | δ-opioid | Effective concentration for 50% of maximal response in [35S]GTPγS binding assays, indicating potent G-protein activation. |

Signaling Pathways of Deltorphin II

As a δ-opioid receptor agonist, Deltorphin II initiates a cascade of intracellular signaling events upon binding to its receptor, which is a G-protein coupled receptor (GPCR).

G-Protein Coupling and Downstream Effects

The activation of the δ-opioid receptor by Deltorphin II primarily involves coupling to inhibitory G-proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the dissociated G-protein can directly modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

References

Technical Guide: Storage and Handling of Deltorphin II TFA Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and handling procedures for Deltorphin II trifluoroacetate (TFA) powder, a potent and selective δ-opioid receptor agonist. Adherence to these guidelines is crucial for maintaining the integrity, stability, and biological activity of the peptide, ensuring reliable and reproducible experimental outcomes.

Product Information and Properties

Deltorphin II is a naturally occurring heptapeptide with high affinity and selectivity for the δ-opioid receptor. The trifluoroacetate salt is a common formulation for synthetic peptides, enhancing their stability and solubility.

Table 1: Physicochemical Properties of Deltorphin II TFA

| Property | Value |

| Synonyms | [D-Ala2]-Deltorphin II TFA |

| Molecular Formula | C38H54N8O10 • xCF3COOH |

| Molecular Weight | 782.9 g/mol (as free base) |

| Appearance | Lyophilized white powder |

| Purity | Typically ≥95% (as determined by HPLC) |

Storage Recommendations

Proper storage is critical to prevent degradation of the lyophilized powder and reconstituted solutions.

Table 2: Storage Conditions for Deltorphin II TFA

| Form | Storage Temperature | Recommended Duration | Notes |

| Lyophilized Powder | -20°C | Up to 12 months | Store under desiccating conditions. |

| Stock Solution | -20°C | Up to 1 month[1][2] | Aliquot to avoid repeated freeze-thaw cycles. |

| -80°C | Up to 6 months[1][2] | Preferred for long-term storage of solutions. |